Cas no 1803525-92-9 (2-Bromo-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetonitrile)
2-Bromo-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetonitrile
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- Inchi: 1S/C9H3BrF6N2O/c10-7-5(8(11,12)13)6(19-9(14,15)16)4(1-2-17)3-18-7/h3H,1H2
- InChI Key: FRBQVBQSMBZHGR-UHFFFAOYSA-N
- SMILES: BrC1C(C(F)(F)F)=C(C(=CN=1)CC#N)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 362
- XLogP3: 3.6
- Topological Polar Surface Area: 45.9
2-Bromo-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023022159-500mg |
2-Bromo-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetonitrile |
1803525-92-9 | 97% | 500mg |
$1,019.20 | 2022-04-02 | |
| Alichem | A023022159-1g |
2-Bromo-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetonitrile |
1803525-92-9 | 97% | 1g |
$1,848.00 | 2022-04-02 |
2-Bromo-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetonitrile Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on 2-Bromo-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetonitrile
Research Brief on 2-Bromo-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetonitrile (CAS: 1803525-92-9)
In recent years, the compound 2-Bromo-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetonitrile (CAS: 1803525-92-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique trifluoromethoxy and trifluoromethyl substituents, has shown promising potential as a key intermediate in the synthesis of novel bioactive molecules. Recent studies have focused on its applications in drug discovery, particularly in the development of small-molecule inhibitors targeting various disease pathways.
The structural features of 2-Bromo-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetonitrile make it a versatile building block for medicinal chemistry. The presence of bromine at the 2-position and the electron-withdrawing trifluoromethoxy and trifluoromethyl groups at the 4- and 3-positions, respectively, enhance its reactivity in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal for constructing complex molecular architectures found in many drug candidates.
Recent research has highlighted the role of this compound in the synthesis of kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer progression. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of selective inhibitors for the epidermal growth factor receptor (EGFR) family, which is often mutated in non-small cell lung cancer (NSCLC). The study reported that derivatives of 2-Bromo-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetonitrile exhibited improved binding affinity and pharmacokinetic properties compared to earlier-generation inhibitors.
Another area of interest is the compound's potential in agrochemical applications. A 2022 patent application (WO2022156789) disclosed its use as a precursor for the synthesis of novel pesticides with enhanced activity against resistant insect populations. The trifluoromethyl and trifluoromethoxy groups contribute to the metabolic stability of these pesticides, prolonging their efficacy in the field.
From a synthetic chemistry perspective, recent advancements have focused on optimizing the preparation of 2-Bromo-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetonitrile. A 2023 paper in Organic Process Research & Development described a scalable, cost-effective route involving a regioselective bromination of a pyridine precursor, followed by cyanation. This method achieved a yield of over 85% and minimized the formation of byproducts, addressing previous challenges in large-scale production.
In conclusion, 2-Bromo-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetonitrile (CAS: 1803525-92-9) represents a valuable scaffold in both pharmaceutical and agrochemical research. Its unique structural properties and reactivity profile continue to inspire innovative applications, as evidenced by the growing body of literature. Future research directions may explore its potential in other therapeutic areas, such as inflammation and infectious diseases, as well as further optimization of synthetic methodologies to meet industrial demands.
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